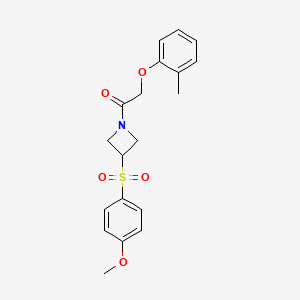

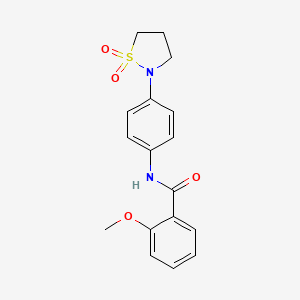

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a compound of notable interest in the fields of medicinal chemistry and pharmacology. Its structural complexity, characterized by the inclusion of a morpholinyl group and a quinazoline scaffold, hints at significant biological activity. This compound holds potential for therapeutic applications due to its unique molecular framework, which may interact with various biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide typically involves multi-step organic synthesis.

Starting Materials: : The synthesis begins with readily available precursors such as 6-chloro-4-morpholinylquinazoline and 2-phenylethylamine.

Initial Reaction: : The initial step involves the condensation of 6-chloro-4-morpholinylquinazoline with a suitable thioamide to form the thioxoquinazoline core.

Morpholinyl Group Introduction: : Subsequent introduction of the morpholinyl group is achieved through nucleophilic substitution reactions.

Final Coupling: : The final step involves the coupling of the quinazoline intermediate with 2-phenylethylamine under conditions that favor amide bond formation, often utilizing coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods: Industrial production may leverage high-throughput techniques, optimizing yields and purity through controlled reaction conditions and purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, potentially modifying the quinazoline core or the morpholinyl group.

Reduction: : Reduction reactions, using agents like lithium aluminum hydride, may target specific functional groups, though care must be taken to avoid over-reduction.

Substitution: : The aromatic regions of the molecule allow for substitution reactions, especially electrophilic aromatic substitution using reagents like chlorosulfonic acid.

Oxidation: : Potassium permanganate, hydrogen peroxide

Reduction: : Lithium aluminum hydride, sodium borohydride

Substitution: : Chlorosulfonic acid, bromine

Oxidation typically yields sulfoxides or sulfones.

Reduction may result in the formation of amines or alcohols.

Substitution leads to halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: : It serves as a lead compound in the development of novel therapeutic agents, particularly for cancer treatment due to its ability to inhibit key enzymes involved in cell proliferation.

Biology: : It is used to study cell signaling pathways and enzyme inhibition mechanisms.

Pharmacology: : Investigations into its pharmacokinetics and pharmacodynamics help in understanding its behavior in biological systems.

Industry: : It may find use as an intermediate in the synthesis of more complex pharmaceutical agents.

Mecanismo De Acción

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. Its quinazoline core often targets tyrosine kinases, crucial in signaling pathways that regulate cell growth and survival. The morpholinyl group enhances its binding affinity and specificity, while the thioxo group can participate in redox reactions, further influencing its biological activity.

Comparación Con Compuestos Similares

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is unique due to its combined structural features that differentiate it from similar compounds such as:

Quinazoline derivatives: : These compounds often lack the morpholinyl or thioxo groups, resulting in different biological profiles.

Morpholinyl-containing compounds: : Typically do not possess the quinazoline scaffold, affecting their mechanism of action.

Thioxoquinazoline compounds: : These may not have the extended alkylamide chain, which can impact their solubility and bioavailability.

Similar compounds include:

4-anilinoquinazolines

Morpholinyl-sulfonyl ureas

Thioxoquinazoline derivatives

Propiedades

Número CAS |

689769-12-8 |

|---|---|

Fórmula molecular |

C26H32N4O3S |

Peso molecular |

480.63 |

Nombre IUPAC |

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |

InChI |

InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |

Clave InChI |

FQNLPACCIITVRH-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)

![6-(4-chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2373636.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)

![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2373643.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)

![2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline](/img/structure/B2373654.png)